5-({[(2-bromobenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid
Description
The compound “5-({[(2-bromobenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid” is a complex organic molecule. It is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The molecule contains several functional groups, including a bromobenzoyl group, an amino group, a carbonothioyl group, and a chlorobenzoic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The bromobenzoyl and chlorobenzoic acid groups are both attached to the central carbon atom, along with an amino group and a carbonothioyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups around the central carbon atom.Physical and Chemical Properties Analysis
As an organic compound, the physical and chemical properties of this molecule would be influenced by its specific structure and the functional groups it contains. For example, it would likely be soluble in organic solvents due to the presence of the aromatic rings . The exact physical and chemical properties of this specific compound are not detailed in the available literature.Properties
IUPAC Name |
5-[(2-bromobenzoyl)carbamothioylamino]-2-chlorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O3S/c16-11-4-2-1-3-9(11)13(20)19-15(23)18-8-5-6-12(17)10(7-8)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLLMOAMMRXRCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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